molecular formula C11H11BrO2 B2823919 2-[1-(3-Bromophenyl)cyclopropyl]acetic acid CAS No. 1225763-93-8

2-[1-(3-Bromophenyl)cyclopropyl]acetic acid

Cat. No.: B2823919
CAS No.: 1225763-93-8
M. Wt: 255.111
InChI Key: SSAXTJHMGUOZLX-UHFFFAOYSA-N
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Description

2-[1-(3-Bromophenyl)cyclopropyl]acetic acid is an organic compound characterized by the presence of a cyclopropane ring attached to a bromophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-Bromophenyl)cyclopropyl]acetic acid typically involves a substitution reaction where a bromine atom on a benzene ring is replaced by a hydrogen atom on a cyclopropane ring . One common method involves the reaction of a bromine compound with cyclopropane, followed by appropriate chemical treatment to obtain the target product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar substitution reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-Bromophenyl)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles and appropriate solvents.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropylacetic acids, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-[1-(3-Bromophenyl)cyclopropyl]acetic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[1-(3-Bromophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-Bromophenyl)cyclopropyl]acetic acid is unique due to its specific combination of a cyclopropane ring, bromophenyl group, and acetic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[1-(3-bromophenyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-3-1-2-8(6-9)11(4-5-11)7-10(13)14/h1-3,6H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAXTJHMGUOZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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